molecular formula C21H22N2O5S B557278 Fmoc-Cys(Acm)-OH CAS No. 86060-81-3

Fmoc-Cys(Acm)-OH

Cat. No. B557278
CAS RN: 86060-81-3
M. Wt: 414.5 g/mol
InChI Key: CSMYOORPUGPKAP-IBGZPJMESA-N
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Description

“Fmoc-Cys(Acm)-OH” is an Fmoc protected cysteine derivative . It is also known as N-α-Fmoc-S-acetamidomethyl-L-cysteine . The side-chain Acm group is stable to TFA but can be removed with Hg (II) or Ag (I) to give cysteinyl peptides, or oxidatively with Tl (III) or I2 to generate cystinyl peptides .


Synthesis Analysis

“Fmoc-Cys(Acm)-OH” is usually used in the synthesis of peptides with disulfide bridges . The Acm group can be removed and the disulfide bond formed simultaneously by using iodine . Following Fmoc-SPPS, Acm can be converted on resin into the S-carbomethoxysulfenyl (Scm) group. Scm is cleaved by reduction with DTT, treatment with thiols yields unsymmetrical disulfides .


Molecular Structure Analysis

The molecular formula of “Fmoc-Cys(Acm)-OH” is C21H22N2O5S . Its molecular weight is 414.48 g/mol .


Chemical Reactions Analysis

The side-chain Acm group is stable to TFA but can be removed with Hg (II) or Ag (I) to give cysteinyl peptides, or oxidatively with Tl (III) or I2 to generate cystinyl peptides .


Physical And Chemical Properties Analysis

“Fmoc-Cys(Acm)-OH” appears as a white to slight yellow to beige powder . Its melting point is 147-150 °C .

Scientific Research Applications

  • Peptide Synthesis : Fmoc-Cys(Acm)-OH demonstrates excellent synthesis characteristics in solid-phase peptide synthesis. It is particularly effective in synthesizing peptides with protected thiol groups, as shown in the synthesis of Somatostatin (McCurdy, 1989).

  • Microwave-Assisted Peptide Synthesis : This derivative plays a role in microwave-assisted peptide synthesis, enabling the synthesis of peptides like oxytocin analogues in water-based, environmentally friendly conditions with low levels of racemization (Hojo et al., 2013).

  • Cysteine Derivative Synthesis : It is used in the convenient synthesis of N-fluorenylmethoxycarbonyl-N,S-dimethyl-L-Cysteine, characterized by a two-step procedure from (R)-thiazolidine-4-carboxylic acid (Liu, Tang, & Jiang, 2002).

  • Coupling Protocols in Peptide Synthesis : Fmoc-Cys(Acm)-OH is essential in optimized coupling protocols for incorporating cysteine derivatives during Fmoc-SPPS, which is crucial for reducing racemization in cysteine-containing peptides (Loidl et al., 2009).

  • Development of Acid-Labile Cys-Protecting Groups : This derivative is part of research to address gaps in acid-labile Cys-protecting groups in Fmoc/tBu strategy for peptide synthesis, enhancing the stability of peptides against TFA and aiding in the regioselective construction of disulfide bonds (Góngora-Benítez et al., 2012).

  • Solid Phase Synthesis of Gene Delivery Systems : It is utilized in the solid-phase synthesis of perfluoroalkylated dimerizable detergents, used as gene delivery systems, demonstrating its application in biotechnology (Guilloteau et al., 2009).

  • Phytochelatin Synthesis : Fmoc-Cys(Acm)-OH plays a role in the synthesis of phytochelatins, essential peptides in plants, by the continuous flow solid phase method, indicating its utility in biochemical and agricultural research (Chen & Hemmasi, 1993).

  • Development of Antibacterial Composite Materials : The derivative is involved in the development of antibacterial and anti-inflammatory biomedical materials, highlighting its potential in medical applications (Schnaider et al., 2019).

  • Molecular Recognition in Water : Fmoc-Cys(Acm)-OH is used in studies for molecular recognition of amino acids in water, particularly in the context of covalent imprinting of cysteine, demonstrating its significance in analytical chemistry (Burri & Yu, 2015).

  • Hybrid Nanomaterials : It contributes to the development of hybrid hydrogels incorporating functionalized single-walled carbon nanotubes, indicating its role in nanotechnology and materials science (Roy & Banerjee, 2012).

Safety And Hazards

It is recommended to avoid breathing mist, gas or vapours of “Fmoc-Cys(Acm)-OH”. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition .

properties

IUPAC Name

(2R)-3-(acetamidomethylsulfanyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O5S/c1-13(24)22-12-29-11-19(20(25)26)23-21(27)28-10-18-16-8-4-2-6-14(16)15-7-3-5-9-17(15)18/h2-9,18-19H,10-12H2,1H3,(H,22,24)(H,23,27)(H,25,26)/t19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSMYOORPUGPKAP-IBGZPJMESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCSCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NCSC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30235368
Record name N(alpha)-Fluorenylmethyloxycarbonyl-S-acetamidomethylcysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30235368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

414.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-Cys(Acm)-OH

CAS RN

86060-81-3
Record name S-[(Acetylamino)methyl]-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-cysteine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=86060-81-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N(alpha)-Fluorenylmethyloxycarbonyl-S-acetamidomethylcysteine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086060813
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N(alpha)-Fluorenylmethyloxycarbonyl-S-acetamidomethylcysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30235368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name L-Cysteine, S-[(acetylamino)methyl]-N-[(9H-fluoren-9-ylmethoxy)carbonyl]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.113.933
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
335
Citations
G Loidl, F Dick, M Mergler, RO Schoenleber - Peptides for Youth: The …, 2009 - Springer
Incorporation of cysteine during Fmoc-SPPS can result in significant racemization depending on the coupling conditions [1-4]. During the preparation of cysteine containing peptides as …
Number of citations: 5 link.springer.com
H Hibino, Y Miki, Y Nishiuchi - Journal of Peptide Science, 2014 - Wiley Online Library
Phosphonium and uronium salt‐based reagents enable efficient and effective coupling reactions and are indispensable in peptide chemistry, especially in machine‐assisted SPPS. …
Number of citations: 32 onlinelibrary.wiley.com
K Hojo, N Shinozaki, A Hara, M Onishi… - Protein and peptide …, 2013 - ingentaconnect.com
We have developed a microwave (MW)-assisted peptide synthesis using Fmoc-amino acid nanoparticles in water previously. It is an organic solvent-free, environmentally friendly …
Number of citations: 17 www.ingentaconnect.com
V Juvekar, KT Kim, YD Gong - Bulletin of the Korean Chemical …, 2017 - Wiley Online Library
A very effective process on Pyroacm resin was developed for solid‐phase peptide synthesis ( SPPS ) of C‐terminal cysteine and cysteine ester peptides. The process uses cysteine side …
Number of citations: 3 onlinelibrary.wiley.com
Y KISO, M YOSHIDA, Y FUJIWARA… - Chemical and …, 1990 - jstage.jst.go.jp
S-Trimethylacetamidomethyl-L-cysteine {Cys (Tacm)] was easily prepared from N-hydroxymethyltrimethyl-acetamide and L-cysteine in trifluoroacetic acid. The S-Tacm group is stable to …
Number of citations: 23 www.jstage.jst.go.jp
JF Liu, XX Tang, B Jiang - Synthesis, 2002 - thieme-connect.com
The synthesis of N-fluorenylmethoxycarbonyl-N, S-dimethyl-l-Cysteine (1)[Fmoc, Me-Cys (Me)-OH] and N-fluorenylmethoxycarbonyl-N-methyl-S-acetamidomethyl-l-Cysteine (2)[Fmoc, …
Number of citations: 3 www.thieme-connect.com
K Page, CA Hood, H Patel, G Fuentes… - Journal of Peptide …, 2007 - Wiley Online Library
Human amylin (1–37) and the (1–13) fragment were synthesized with and without pseudoproline dipeptides. Thallium (III) trifluoroacetate, a mild oxidant, was used to cyclize the …
Number of citations: 30 onlinelibrary.wiley.com
O Flögel, G Casi, D Hilvert… - Helvetica Chimica …, 2007 - Wiley Online Library
The title compounds, 4 and 7, have been prepared from the corresponding α‐amino acid derivative selenocystine (1) by the following sequence of steps: cleavage of the SeSe bond …
Number of citations: 16 onlinelibrary.wiley.com
M Mergler, F Dick, B Sax, C Stähelin… - Journal of peptide …, 2003 - Wiley Online Library
The sequence dependence of base‐catalysed aspartimide formation during Fmoc‐based SPPS was systematically studied employing the peptide models H‐Val‐Lys‐Asp‐Xaa‐Tyr‐Ile‐…
Number of citations: 42 onlinelibrary.wiley.com
SN McCurdy - Peptide research, 1989 - europepmc.org
Fmoc-Cys (t-Bu)-OH, Fmoc-Cys (Acm)-OH, and Fmoc-Cys (Trt)-OH exhibit excellent synthesis characteristics when used in Fmoc solid phase peptide synthesis on the Applied …
Number of citations: 55 europepmc.org

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